molecular formula C9H10OS B6333075 2-Methyl-4-(methylsulfanyl)benzaldehyde CAS No. 956612-78-5

2-Methyl-4-(methylsulfanyl)benzaldehyde

Cat. No.: B6333075
CAS No.: 956612-78-5
M. Wt: 166.24 g/mol
InChI Key: XIUWMRAIEGRCCU-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylsulfanyl)benzaldehyde is a high-value chemical building block specializing in the synthesis of novel pharmaceutical intermediates and biologically active compounds. Its molecular structure, incorporating both an aldehyde group and a methylthio ether substituent on the benzene ring, makes it a versatile precursor in organic synthesis . This compound is particularly useful for constructing complex molecules such as pyrrole derivatives, which have shown potential for exhibiting analgesic and anti-inflammatory activities in research settings . It also serves as a key intermediate for the development of specialized sulfur-containing ligands, like terpyridines, which are of significant interest in materials science and coordination chemistry . Researchers value this compound for its reactivity, which allows for further functionalization at the aldehyde group or the methylsulfanyl moiety. As a standard handling precaution, this air-sensitive material should be stored under an inert atmosphere such as Argon and is incompatible with strong oxidizing agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUWMRAIEGRCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatives and Analogues: Advanced Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds Incorporating the Core Structure

The aldehyde group of 2-Methyl-4-(methylsulfanyl)benzaldehyde serves as a key handle for cyclization reactions, enabling its incorporation into various heterocyclic frameworks.

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry. nih.gov The synthesis of benzimidazole (B57391) derivatives from this compound can be achieved through condensation with o-phenylenediamines. This reaction typically proceeds by forming a Schiff base intermediate between the aldehyde and one of the amino groups of the diamine, followed by intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the 2-substituted benzimidazole.

The general reaction involves heating the aldehyde with a substituted o-phenylenediamine (B120857) in a suitable solvent, sometimes with an acid catalyst or an oxidizing agent to facilitate the final aromatization step. semanticscholar.org The use of catalysts like zinc oxide nanoparticles or nano-Fe2O3 has been shown to improve reaction efficiency, yield, and environmental friendliness. semanticscholar.org

Table 1: Synthesis of Benzimidazole Derivatives

Reactant 1Reactant 2Product StructureReaction Type
This compoundo-PhenylenediamineBenzimidazole Derivative StructureCondensation/Cyclization

Imidazole (B134444) derivatives can be synthesized using this compound via multicomponent reactions like the Debus-Radziszewski synthesis. wikipedia.org This method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia. wikipedia.org In this context, this compound would provide the substituent at the 2-position of the resulting imidazole ring.

Furthermore, the methylsulfanyl group can be oxidized to a methylsulfonyl group (-SO₂CH₃) to form 2-Methyl-4-(methylsulfonyl)benzaldehyde. This sulfone derivative serves as an alternative precursor for imidazole synthesis. The strong electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the aldehyde and the properties of the final imidazole product. The van Leusen imidazole synthesis, which reacts a tosylmethyl isocyanide (TosMIC) with an aldimine formed from the aldehyde, is another effective method for creating 1,4- or 1,5-disubstituted imidazoles. mdpi.com

Table 2: Synthesis of Imidazole Derivatives

Precursor AldehydeGeneral ReactionKey ReagentsResulting Imidazole Type
This compoundDebus-Radziszewski SynthesisDicarbonyl, Ammonia2-Substituted Imidazole
2-Methyl-4-(methylsulfonyl)benzaldehydevan Leusen SynthesisAmine, TosMIC, Base1,4- or 1,5-Disubstituted Imidazole

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. nih.govnih.gov Using this compound in this reaction would yield a 2-[2-Methyl-4-(methylsulfanyl)phenyl]quinoline-4-carboxylic acid. The reaction proceeds under acidic conditions, typically by refluxing the components in ethanol (B145695).

Interestingly, the Doebner reaction is known to produce by-products. A notable side reaction is the self-condensation of two molecules of pyruvic acid with the aniline, in the absence of the aldehyde, to form 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se Therefore, when running the Doebner reaction with this compound, the formation of this aldehyde-independent by-product must be considered, potentially complicating purification and reducing the yield of the desired product. sci-hub.se The order of addition of reactants can be critical in directing the reaction towards the intended product. sci-hub.se

1,3,4-Thiadiazoles are another class of heterocyclic compounds accessible from this compound. A common synthetic route begins with the formation of a thiosemicarbazone through the condensation of the aldehyde with thiosemicarbazide (B42300). mdpi.comresearchgate.net This intermediate can then undergo oxidative cyclization to form the 2-amino-5-substituted-1,3,4-thiadiazole ring. Various oxidizing agents, such as ferric chloride, can be employed for this cyclization step. The substituents on the resulting thiadiazole ring can be further modified to create a library of derivatives. nih.govnih.gov

Table 3: Synthetic Pathway to Thiadiazole Derivatives

StepReactantsIntermediate/ProductReaction Type
1This compound, Thiosemicarbazide2-(2-Methyl-4-(methylsulfanyl)benzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone)Condensation
2Thiosemicarbazone Intermediate, Oxidizing Agent (e.g., FeCl₃)5-(2-Methyl-4-(methylsulfanyl)phenyl)-1,3,4-thiadiazol-2-amineOxidative Cyclization

Functionalization of Side Chains and Aromatic Ring

The reactivity of the constituent groups of this compound allows for extensive functionalization.

Formyl Group: The aldehyde group can be oxidized to a carboxylic acid (2-methyl-4-(methylsulfanyl)benzoic acid), reduced to a primary alcohol ( (2-methyl-4-(methylsulfanyl)phenyl)methanol), or converted into an imine or oxime.

Methylsulfanyl Group: The sulfur atom is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) (2-methyl-4-(methylsulfinyl)benzaldehyde) and subsequently the sulfone (2-methyl-4-(methylsulfonyl)benzaldehyde). These transformations significantly alter the electronic properties of the molecule, with the sulfone being a strong electron-withdrawing group.

Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing substituents are crucial. The formyl group is deactivating and meta-directing, while the methyl and methylsulfanyl groups are activating and ortho, para-directing. The outcome of substitution will depend on the interplay of these effects and the reaction conditions.

Methyl Group: Functionalization of the benzylic methyl group, for instance via radical halogenation, is also a possibility, though it may require specific conditions to avoid reactions at other sites.

Stereoselective Synthesis of Chiral Analogues

Creating chiral analogues from the achiral this compound is a key strategy for developing advanced materials and potential therapeutic agents. Chirality can be introduced through several methods:

Asymmetric Oxidation: The prochiral sulfide (B99878) can be oxidized stereoselectively to a chiral sulfoxide using a chiral oxidizing agent or catalyst. This creates a stereogenic center at the sulfur atom. acs.org Methods based on modified Sharpless or Kagan conditions are often employed for this purpose. acs.org

Asymmetric Aldehyde Addition: Asymmetric addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group in the presence of a chiral ligand can produce chiral secondary alcohols with high enantiomeric excess.

Asymmetric Reduction: The stereoselective reduction of the aldehyde using chiral reducing agents, such as those derived from boranes complexed with chiral amino alcohols (Corey-Bakshi-Shibata reduction), can yield chiral primary alcohols if the molecule contains another prochiral element.

The development of methods for the enantioselective construction of functionalized molecules is a significant area of synthetic chemistry. bris.ac.uk For instance, chiral aminodiols have been used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, providing a pathway to chiral secondary alcohols. mdpi.com Such strategies could be applied to this compound to generate a variety of enantioenriched chiral analogues. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Precursors

Building Block for Complex Organic Scaffolds

As a substituted benzaldehyde (B42025), 2-Methyl-4-(methylsulfanyl)benzaldehyde is a valuable precursor for the synthesis of diverse and complex organic scaffolds. The aldehyde functionality is a primary site for a wide array of chemical transformations, including condensations, oxidations, and reductions, which are fundamental in the assembly of intricate molecular frameworks.

While direct research on this compound as a building block is limited, the well-established chemistry of its constituent functional groups and related molecules provides a strong basis for its potential applications. For instance, the aldehyde group can readily participate in reactions to form carbon-carbon and carbon-heteroatom bonds, which are crucial for elongating carbon chains and introducing new functionalities.

Table 1: Potential Reactions for Scaffold Synthesis

Reaction TypeReagents/ConditionsPotential Product Scaffold
Aldol (B89426) CondensationKetones/Enolatesβ-Hydroxy carbonyls, α,β-Unsaturated carbonyls
Wittig ReactionPhosphonium ylidesAlkenes
Grignard ReactionOrganomagnesium halidesSecondary alcohols
Reductive AminationAmines, Reducing agentSubstituted amines
Knoevenagel CondensationActive methylene (B1212753) compoundsSubstituted alkenes

The presence of the methylsulfanyl group offers further opportunities for derivatization. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the electronic properties and biological activity of the resulting molecule. Furthermore, the methylsulfanyl group can act as a directing group in electrophilic aromatic substitution reactions, although its influence would be modulated by the existing methyl and formyl groups.

Intermediate in the Synthesis of Specialty Chemicals

The synthesis of specialty chemicals, which are produced for specific applications, often relies on versatile intermediates that can be readily converted into a range of target molecules. This compound fits this profile due to its multifunctional character. Its structural isomer, 4-(methylsulfanyl)benzaldehyde, is a known intermediate in the synthesis of various pharmaceutical and biologically active compounds. fishersci.ca It serves as a building block for pyrrole (B145914) derivatives with potential analgesic and anti-inflammatory activity. fishersci.ca

By analogy, this compound could serve as a key intermediate in the synthesis of novel specialty chemicals. The aldehyde group is a common precursor for the formation of heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. For example, condensation reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively. These can then undergo further cyclization reactions to yield a variety of heterocyclic systems.

Table 2: Potential Heterocyclic Systems from this compound

ReactantResulting Heterocycle
DiaminesDihydro- or Tetrahydro-pyrimidines/diazepines
HydrazidesTriazoles, Oxadiazoles
AmidinesPyrimidines
β-KetoestersDihydropyridines

The methyl and methylsulfanyl groups can also be chemically modified to introduce further diversity. For instance, the methyl group could be halogenated and subsequently used in cross-coupling reactions to build more complex aromatic systems.

Precursor for Advanced Materials

The unique electronic and structural features of this compound make it a promising candidate as a precursor for advanced materials, particularly in the fields of polymer chemistry and coordination chemistry. The aldehyde functionality can be utilized in polymerization reactions, while the sulfur atom of the methylsulfanyl group can act as a coordination site for metal ions.

In polymer chemistry, the aldehyde group can participate in polycondensation reactions with suitable comonomers to form a variety of polymers. For example, reaction with phenols could yield phenolic resins with tailored properties. The presence of the methylsulfanyl group within the polymer backbone could introduce interesting properties such as altered solubility, thermal stability, and refractive index.

In the realm of coordination chemistry, the sulfur atom of the methylsulfanyl group, being a soft donor, can coordinate to a range of soft metal ions. This allows for the formation of coordination polymers and metal-organic frameworks (MOFs). The structure of these materials would be influenced by the steric hindrance of the ortho-methyl group, which could lead to the formation of unique network topologies not accessible with the less hindered 4-isomer. The resulting materials could have potential applications in catalysis, gas storage, and sensing.

Table 3: Potential Material Science Applications

FieldApplicationRole of this compound
Polymer ChemistryHigh-performance polymers, Functional resinsMonomer in polycondensation reactions, introducing sulfur functionality.
Coordination ChemistryCoordination polymers, Metal-Organic Frameworks (MOFs)Ligand for metal ion coordination through the sulfur atom.
Materials ScienceNonlinear optical materials, Luminescent materialsPrecursor for chromophores and luminophores.

The combination of a reactive aldehyde group and a coordinating sulfur atom within the same molecule offers a powerful tool for the design and synthesis of new functional materials with potentially novel electronic and photophysical properties.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Studies (e.g., DFT, HOMO-LUMO, NBO, MEP analysis)

Computational quantum mechanical methods are instrumental in elucidating the fundamental electronic characteristics of 2-Methyl-4-(methylsulfanyl)benzaldehyde.

Density Functional Theory (DFT) Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the optimized geometry and electronic properties of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine key structural parameters. nih.govnih.gov These theoretical calculations provide bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Table 1: Predicted Structural Parameters for Aromatic Aldehydes from DFT Calculations This table presents typical data that would be generated for this compound through DFT calculations, based on findings for structurally related molecules.

ParameterPredicted Value (Å or °)Description
C=O Bond Length~1.21 ÅThe length of the carbonyl double bond.
C-S Bond Length~1.77 ÅThe length of the carbon-sulfur single bond.
S-C (methyl) Bond Length~1.81 ÅThe length of the sulfur-methyl carbon single bond.
C-C-C (ring) Bond Angle~120°The internal angles of the benzene (B151609) ring.
C-C=O Bond Angle~124°The angle involving the aldehyde group.
C-S-C Bond Angle~105°The angle around the sulfur atom of the thioether.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govnih.gov These descriptors for this compound would quantify its reactivity profile.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This interactive table showcases the types of reactivity descriptors that can be calculated from the HOMO and LUMO energies, with representative values based on similar aromatic compounds. nih.govconicet.gov.ar

DescriptorFormulaTypical Value RangeInterpretation
HOMO Energy (EH)--5 to -7 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy (EL)--1 to -2 eVEnergy of the lowest empty orbital; relates to electron affinity.
Energy Gap (ΔE)EL - EH4 to 5 eVIndicates chemical reactivity; smaller gap means higher reactivity. nih.gov
Ionization Potential (IP)-EH5 to 7 eVThe energy required to remove an electron.
Electron Affinity (EA)-EL1 to 2 eVThe energy released when an electron is added.
Electronegativity (χ)(IP + EA) / 23 to 4.5 eVThe power of an atom to attract electrons to itself.
Chemical Hardness (η)(IP - EA) / 22 to 2.5 eVMeasures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)0.2 to 0.25 eV⁻¹The reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω)χ² / (2η)~2 to 3 eVA measure of the electrophilic character of a molecule. nih.gov

Molecular Electrostatic Potential (MEP) Analysis A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map of this compound, the most negative potential (typically colored red) would be localized around the electronegative oxygen atom of the aldehyde group, identifying it as a site for electrophilic attack. nih.gov Regions of positive potential (colored blue) would be found near the hydrogen atoms, particularly the aldehyde proton, indicating sites susceptible to nucleophilic attack. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate steps of a chemical reaction. By employing methods like DFT or ab initio calculations, researchers can propose and evaluate potential reaction pathways. researchgate.net This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, a reaction involving the aldehyde group of this compound, such as an acetalization reaction with methanol (B129727), could be modeled. researchgate.net A proposed mechanism would likely involve initial protonation of the aldehyde oxygen by an acid catalyst, followed by nucleophilic attack from methanol to form a hemiacetal intermediate. researchgate.net Subsequent protonation of the hydroxyl group and elimination of water would lead to a carbocation, which is then attacked by a second methanol molecule, and finally deprotonation yields the acetal (B89532) product. researchgate.net

By calculating the energy of each species along this pathway, an energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step and confirming the most plausible reaction mechanism. researchgate.net

Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding networks)

Conformational Analysis Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the primary points of flexibility are the rotation around the C(ring)-CHO bond and the C(ring)-S bond. The presence of the methyl group in the ortho position to the aldehyde creates steric hindrance that will influence the preferred orientation of the aldehyde group relative to the plane of the benzene ring. Computational studies can identify the minimum energy conformations, suggesting that the dithiolan ring system is quite flexible unless a bulky substituent is present. rsc.org

Intermolecular Interactions The way molecules of this compound interact with each other in the solid state is governed by intermolecular forces. While the molecule lacks a strong hydrogen bond donor, the oxygen of the aldehyde group and the sulfur of the methylsulfanyl group can act as hydrogen bond acceptors. Crystal structure analyses of similar compounds, like 4-(methylsulfonyl)benzaldehyde, reveal the presence of weak C-H···O hydrogen bonds that link molecules into larger networks. nih.gov It is plausible that this compound would form similar networks. Furthermore, weak delocalized interactions are important in constructing crystal structures, especially in the absence of strong, well-defined intermolecular forces. nih.gov

Retrosynthetic Analysis and Predictive Synthesis Planning

Retrosynthetic analysis is a strategy used to design a synthetic route for a target molecule by mentally breaking it down into simpler, commercially available precursors. researchgate.netresearchgate.net

For this compound, two primary disconnections can be proposed:

Installation of the Aldehyde Group (Formylation): The aldehyde group can be disconnected from the aromatic ring. This suggests a precursor like 1-methyl-3-(methylsulfanyl)benzene . The formyl group could then be introduced in the final step via established formylation reactions, such as:

The Vilsmeier-Haack reaction (using DMF and POCl₃).

The Gattermann reaction (using HCN/AlCl₃).

Oxidation of a corresponding benzyl (B1604629) alcohol ((2-methyl-4-(methylsulfanyl)phenyl)methanol) or benzyl halide.

Formation of the Thioether (C-S Bond Formation): The methylsulfanyl group can be disconnected. This leads to a precursor containing a leaving group at the 4-position of a 2-methylbenzaldehyde (B42018) scaffold, such as 4-bromo-2-methylbenzaldehyde (B1282862) . The synthesis could then proceed via a nucleophilic aromatic substitution reaction, where the bromo-substituent is displaced by a methylthiolate source, like sodium thiomethoxide (NaSMe). The synthesis of precursors like 2-bromo-4-methylaniline (B145976) is well-documented. orgsyn.org

A plausible synthetic pathway could therefore start from 2-methylaniline (o-toluidine). Bromination would yield 4-bromo-2-methylaniline, which can then be converted to 4-bromo-2-methylbenzaldehyde via a Sandmeyer-type reaction followed by a suitable aldehyde synthesis protocol. The final step would be the substitution of the bromine atom with a methylsulfanyl group using sodium thiomethoxide. This predictive approach allows for the logical design of a viable synthetic route based on known chemical transformations.

Table of Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
This compound This compound C₉H₁₀OS
4-(Methylsulfonyl)benzaldehyde 4-(Methylsulfonyl)benzaldehyde C₈H₈O₃S
2-(Methylthio)benzaldehyde (B1584264) 2-(Methylsulfanyl)benzaldehyde C₈H₈OS
4-(Methylthio)benzaldehyde (B43086) 4-(Methylsulfanyl)benzaldehyde C₈H₈OS
2-Methylbenzaldehyde 2-Methylbenzaldehyde C₈H₈O
4-(Dimethylamino) Benzaldehyde (B42025) 4-(Dimethylamino)benzaldehyde C₉H₁₁NO
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate S-Benzyl 2-((2,4,5-trimethoxyphenyl)methylene)hydrazine-1-carbodithioate C₁₈H₂₀N₂O₃S₂
4-bromo-2-methylbenzaldehyde 4-Bromo-2-methylbenzaldehyde C₈H₇BrO
Sodium thiomethoxide Sodium methanethiolate CH₃NaS
1-methyl-3-(methylsulfanyl)benzene 1-Methyl-3-(methylsulfanyl)benzene C₈H₁₀S

Advanced Spectroscopic and Structural Elucidation Techniques in Research

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of a compound.

Table 1: Crystallographic Data for the Related Compound 4-(Methylsulfonyl)benzaldehyde nih.govresearchgate.net

ParameterValue
Chemical FormulaC₈H₈O₃S
Molecular Weight184.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1280 (12)
b (Å)8.0400 (16)
c (Å)16.734 (3)
β (°)90.07 (3)
Volume (ų)824.5 (3)
Z4

High-Resolution NMR Spectroscopy for Complex Structural Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular skeleton.

For 2-Methyl-4-(methylsulfanyl)benzaldehyde, specific NMR data has been reported in the context of its use in the synthesis of Schiff bases. growingscience.comresearchgate.net The ¹H NMR spectrum of the parent aldehyde, 4-(methylthio)benzaldehyde (B43086), shows a characteristic singlet for the aldehydic proton (CHO) at approximately δ 10.08 ppm. growingscience.com In the case of this compound, this peak would also be expected in a similar region. The protons of the methyl group attached to the sulfur atom (S-CH₃) would likely appear as a singlet, while the aromatic protons would exhibit a more complex splitting pattern due to their substitution. The methyl group on the benzene (B151609) ring (Ar-CH₃) would also produce a singlet.

¹³C NMR spectroscopy would further confirm the carbon framework. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum. The carbon atoms of the aromatic ring would appear in the characteristic aromatic region, with their specific chemical shifts influenced by the positions of the methyl and methylsulfanyl substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₁₀OS.

The fragmentation of aromatic aldehydes in mass spectrometry is well-characterized. orientjchem.org Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of a hydrogen atom to form the stable [M-1]⁺ ion, and the loss of the formyl radical (CHO) to produce the [M-29]⁺ ion. For this compound, the fragmentation pattern would likely be influenced by the presence of the methyl and methylsulfanyl groups, potentially leading to characteristic cleavages involving these substituents. Studies on related compounds, such as Schiff bases derived from 4-(methylthio)benzaldehyde, have utilized mass spectrometry to confirm the structures of the synthesized products. growingscience.comresearchgate.net

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum. The synthesis of Schiff bases from 4-(methylthio)benzaldehyde has been monitored using FT-IR, where the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch confirm the reaction's progress. growingscience.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to electronic transitions within the molecule. The presence of the benzene ring conjugated with the aldehyde group and the sulfur atom would give rise to characteristic π → π* and n → π* transitions. The synthesis of derivatives from 4-(methylthio)benzaldehyde has been characterized by changes in the UV-Vis spectra, indicating the formation of new chromophoric systems. growingscience.comresearchgate.net

Analytical Methodologies for Chemical Research and Process Control

Chromatographic Techniques for Separation and Purification in Synthetic Development

Chromatographic methods are indispensable tools for the isolation and purification of 2-Methyl-4-(methylsulfanyl)benzaldehyde from reaction mixtures. The choice of technique is often guided by the scale of the synthesis and the physicochemical properties of the compound and its impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions that produce this compound. In the synthesis of related Schiff bases from 4-(methylthio)benzaldehyde (B43086), TLC has been used to follow the reaction until completion growingscience.com. For this compound, a similar approach can be adopted. A suitable stationary phase would be silica (B1680970) gel plates, and the mobile phase could be a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and n-hexane. The visualization of the compound can be achieved under UV light, given its aromatic nature.

Column Chromatography: For the purification of this compound on a laboratory scale, column chromatography is the method of choice. Silica gel is a commonly used stationary phase for the purification of benzaldehyde (B42025) derivatives. For instance, in the synthesis of related compounds, silica gel chromatography with eluents such as a mixture of ethyl acetate and ethanol (B145695) in cyclohexane (B81311) has been effectively used rsc.org. The selection of the eluent system for this compound would be optimized to achieve a good separation between the desired product and any unreacted starting materials or byproducts.

Gas Chromatography (GC): Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound. While specific methods for this compound are not extensively documented, methods for closely related benzaldehydes can be adapted. For the analysis of various benzaldehyde derivatives, capillary columns such as HP-5MS or Equity-1 are often employed rsc.org. A typical GC analysis would involve a temperature-programmed oven to ensure the efficient separation of components with different boiling points. The use of a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as a detector would provide quantitative and structural information, respectively.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the separation and purification of this compound, especially for less volatile derivatives or when higher purity is required. For the analysis of the related compound 4-(methylthio)benzaldehyde, a reversed-phase HPLC method using a C18 column, such as an XBridge C18, has been described nih.gov. A mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) would be suitable. Detection is typically carried out using a UV detector, leveraging the chromophoric nature of the benzaldehyde moiety.

Chromatographic TechniqueStationary PhaseMobile Phase/Eluent (Example)Detection MethodApplication
Thin-Layer Chromatography (TLC) Silica GelEthyl acetate/n-hexaneUV lightReaction Monitoring
Column Chromatography Silica GelEthyl acetate/Ethanol in Cyclohexane rsc.orgFraction collection and subsequent analysisPurification
Gas Chromatography (GC) HP-5MS, Equity-1 rsc.org- (Temperature Program)FID, Mass Spectrometry (MS)Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) C18 (e.g., XBridge) nih.govAcetonitrile/WaterUV DetectorSeparation and Purification

Quantitative Analytical Methods for Reaction Progress and Purity Assessment

Quantitative analysis is crucial for determining the yield of a reaction and the purity of the final product. A combination of chromatographic and spectroscopic methods is typically used for the comprehensive assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for both the qualitative identification and quantitative analysis of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information and allows for quantification. For the quantitative analysis of related benzaldehydes, an internal standard method is often employed to ensure accuracy and precision rsc.org. A known amount of a non-interfering compound with similar properties is added to the sample, and the ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC coupled with a UV detector is a widely used method for the quantitative analysis of aromatic aldehydes. The concentration of this compound in a sample can be determined by measuring the absorbance at a specific wavelength where the compound exhibits maximum absorption and comparing it to a calibration curve prepared with standards of known concentrations. The purity of a sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition. The fragmentation pattern observed in the mass spectrum can also be used for structural confirmation. For 4-(methylthio)benzaldehyde, LC-MS analysis has been reported with electrospray ionization (ESI) in positive mode, showing a precursor ion [M+H]⁺ at m/z 153.0369 nih.gov. A similar approach would be applicable to this compound.

Analytical MethodPrincipleKey Parameters/DataApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC, identification and quantification by MSRetention time, mass spectrum, internal standard calibration rsc.orgQuantitative analysis, impurity profiling
High-Performance Liquid Chromatography (HPLC-UV) Separation by HPLC, quantification by UV absorbanceRetention time, UV absorbance maximum, calibration curveQuantitative analysis, purity assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldChemical shifts (ppm), integration, coupling constants nih.govnih.govStructural elucidation, purity assessment
Mass Spectrometry (MS) Measurement of mass-to-charge ratioMolecular ion peak, fragmentation pattern, exact mass (HRMS) nih.govMolecular weight determination, structural confirmation

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Chemical Synthesis Routes

The principles of green chemistry are pivotal in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netscienceopen.com Future research concerning 2-Methyl-4-(methylsulfanyl)benzaldehyde will likely prioritize the development of synthesis routes that align with these principles. This involves moving away from traditional methods that may use hazardous reagents or generate significant waste streams. researchgate.net

Key areas of investigation include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. researchgate.net Research into novel, recyclable catalysts for the introduction of the methylsulfanyl or formyl group is a promising avenue.

Alternative Solvents: The use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a critical aspect of green chemistry. researchgate.netmt.com Investigating the synthesis of this compound in such solvent systems could significantly improve its environmental footprint. researchgate.net

Energy Efficiency: Exploring synthetic methods that operate at ambient temperature and pressure, potentially utilizing photochemical or mechanochemical activation, can lead to substantial energy savings.

A comparative analysis of traditional versus potential green synthesis parameters is presented in Table 1.

Table 1: Comparison of Traditional vs. Green Synthesis Parameters

ParameterTraditional Synthesis ApproachGreen Chemistry Approach
Reagents Often stoichiometric, potentially hazardousCatalytic, recyclable, non-toxic
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, bio-solvents
Energy Input High temperature and pressureAmbient conditions, alternative energy sources
Waste Output Significant by-products, difficult to recycleMinimal waste, atom-economical reactions
Overall Goal Product yield and puritySustainability, safety, and efficiency nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. nih.govmdpi.com For a molecule like this compound, this approach holds considerable promise.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comflinders.edu.au This can lead to higher yields, improved selectivity, and safer handling of potentially hazardous intermediates. flinders.edu.au For instance, multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate purification steps. nih.gov

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. sigmaaldrich.comyoutube.com These systems can perform numerous experiments in parallel, systematically varying reagents, catalysts, and conditions to rapidly identify optimal synthetic routes. nih.govresearchgate.net The use of machine learning algorithms to guide this experimental design is a particularly exciting frontier, enabling a data-driven approach to synthesis development. nih.gov

Table 2: Batch vs. Flow Chemistry for Aldehyde Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heating and cooling
Mass Transfer Often diffusion-limitedEnhanced due to small reactor dimensions
Safety Difficult to control exotherms in large volumesInherently safer, small reaction volumes mdpi.com
Scalability Challenging, often requires re-optimizationStraightforward by running longer or in parallel
Process Control Manual or semi-automatedFully automated, precise control of parameters nih.gov

Chemo- and Regioselective Functionalization Strategies

The presence of three distinct functional sites on this compound—the aldehyde, the methyl group, and the methylsulfanyl group—makes it an ideal substrate for investigating chemo- and regioselective reactions. The ability to selectively modify one part of the molecule while leaving the others untouched is a significant challenge and a major area of synthetic research.

Future research will likely focus on developing new reagents and catalysts that can differentiate between these functional groups. For example:

Aldehyde Functionalization: Developing methods for the selective reduction, oxidation, or olefination of the aldehyde group in the presence of the sulfur-containing moiety.

Sulfur-Directed Reactions: The methylsulfanyl group can act as a directing group in electrophilic aromatic substitution reactions, potentially allowing for the introduction of new substituents at specific positions on the aromatic ring.

C-H Activation: Direct functionalization of the methyl group or aromatic C-H bonds offers a highly atom-economical route to new derivatives, avoiding the need for pre-functionalized starting materials.

The successful development of such selective strategies would provide access to a wide array of novel compounds derived from this compound, each with potentially unique properties and applications.

Exploration of Novel Catalytic Systems involving Sulfur-containing Aromatic Aldehydes

Sulfur-containing organic molecules can play a crucial role in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. acs.orgresearchgate.net The sulfur atom in this compound could potentially coordinate to a metal center, influencing the catalytic activity and selectivity of a reaction.

Furthermore, aromatic aldehydes have been shown to act as promoters in certain catalytic processes. rsc.org Research into how the electronic properties of this compound, modulated by the electron-donating methylsulfanyl group, might influence its ability to promote or participate in catalytic cycles is a compelling area of study. This could involve its role in the formation of reactive intermediates or its interaction with acidic sites on a catalyst surface. rsc.org The development of novel organosulfur compounds is an active area of research, with new methods being developed to synthesize complex sulfur-containing molecules. sciencedaily.com

Exploring the catalytic applications of this compound and its derivatives could lead to the discovery of new, efficient, and selective transformations in organic synthesis, further expanding the utility of this versatile chemical compound.

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